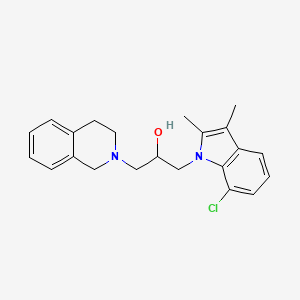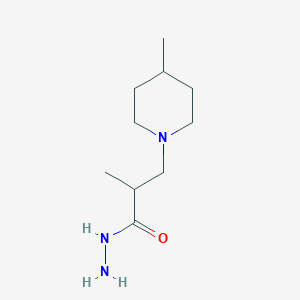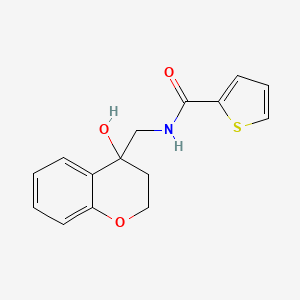![molecular formula C18H19ClFN3O2 B2641807 3-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2380009-79-8](/img/structure/B2641807.png)
3-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperidine ring bearing a 3-chloro-5-fluorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Chloro-5-fluorobenzoyl Group: This step involves the acylation of the piperidine ring using 3-chloro-5-fluorobenzoyl chloride under basic conditions.
Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Formation of the Pyridazine Ring: The final step involves the formation of the pyridazine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the 3-chloro-5-fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-fluorobenzoic acid: Shares the 3-chloro-5-fluorobenzoyl moiety.
Piperidine derivatives: Compounds with similar piperidine ring structures.
Methoxypyridazines: Compounds with similar methoxy-substituted pyridazine rings.
Uniqueness
3-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-12-2-3-17(22-21-12)25-11-13-4-6-23(7-5-13)18(24)14-8-15(19)10-16(20)9-14/h2-3,8-10,13H,4-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDKGVALLHMZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(oxan-4-yl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2641724.png)

![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/new.no-structure.jpg)
![1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2641728.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)

![[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2641735.png)



![methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate](/img/structure/B2641744.png)

![Methyl 3-[(cyanomethyl)amino]propanoate](/img/structure/B2641746.png)

